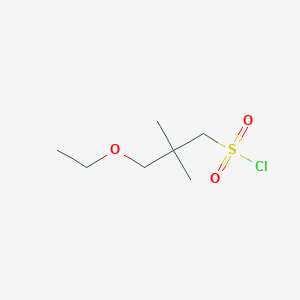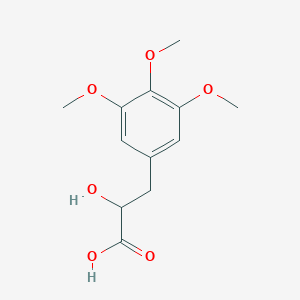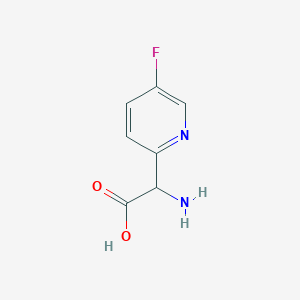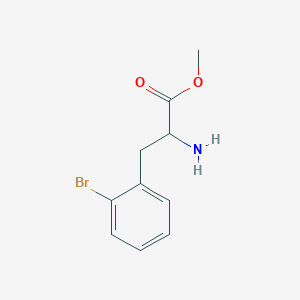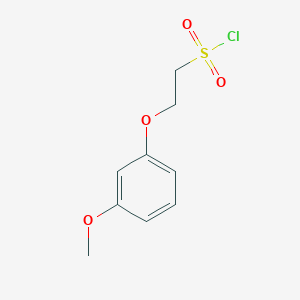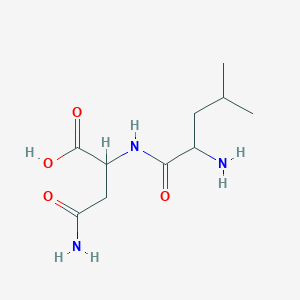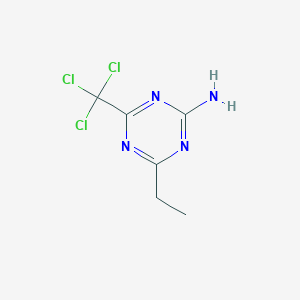
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is an organic compound that features a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring substituted with a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:
Preparation of 3,5-Dimethylcyclohexanone: This can be achieved through the hydrogenation of 3,5-dimethylphenol under high temperature and pressure conditions.
Formation of this compound: The 3,5-dimethylcyclohexanone is then reacted with 2-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dimethylcyclohexyl)-2-ethylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-propylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-butylpiperazine
Uniqueness: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group at the 2 position of the piperazine ring may result in different steric and electronic effects, leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-(3,5-dimethylcyclohexyl)-2-methylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-10-6-11(2)8-13(7-10)15-5-4-14-9-12(15)3/h10-14H,4-9H2,1-3H3 |
Clé InChI |
ZIHFKVJATPZKCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)N2CCNCC2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


